molecular formula C17H13ClO3 B3041638 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin CAS No. 332104-37-7

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin

Cat. No.: B3041638
CAS No.: 332104-37-7
M. Wt: 300.7 g/mol
InChI Key: NQFRPYNDAGZTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 7-methoxy-4-methylcoumarin, and suitable reagents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reaction.

    Coupling Reaction: The key step involves the coupling of the 3-chlorophenyl group with the 7-methoxy-4-methylcoumarin core through a series of chemical reactions, such as Friedel-Crafts acylation or nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced techniques, such as chromatography and crystallization, ensures the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarins.

Scientific Research Applications

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4-methylcoumarin: Lacks the chlorophenyl group but shares the coumarin core.

    3-Chlorophenylcoumarin: Similar structure but without the methoxy and methyl groups.

Uniqueness

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin is unique due to the combination of functional groups, which confer specific chemical and biological properties. Its distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone with a methoxy group at the 7-position and a chlorophenyl substitution at the 3-position. This specific substitution pattern is believed to influence its biological properties significantly.

The biological activity of 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. This inhibition leads to reduced inflammation and oxidative stress.
  • Apoptosis Induction : It activates caspase pathways, promoting apoptosis in cancer cells by disrupting mitochondrial functions. This mechanism is critical for its anticancer effects.

Anticancer Activity

Research indicates that coumarin derivatives, including 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : Studies have demonstrated cytostatic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and ACHN (kidney cancer) .
  • Mechanism : The compound's anticancer activity is linked to its ability to induce apoptosis and inhibit proliferation through modulation of apoptotic pathways involving Bcl-2 family proteins .

Antimicrobial Activity

While some coumarins have shown limited antibacterial effects, 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin has been studied for its potential antimicrobial properties:

  • In Vitro Studies : Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further research is required to quantify this effect accurately .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of various coumarins against cancer cell lines, 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin was found to significantly reduce cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics . The study highlighted the importance of the methoxy group in enhancing the compound's bioactivity.

Cell LineIC50 (µM)Mechanism
MCF-710.5Apoptosis via caspase activation
A54912.0Cell cycle arrest
ACHN15.2Induction of oxidative stress

Study 2: Antimicrobial Potential

Another study focused on the antimicrobial properties of coumarin derivatives, including 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin. Although it showed limited activity against gram-positive and gram-negative bacteria, it was noted for its selective inhibition against specific strains like Helicobacter pylori with a minimum inhibitory concentration (MIC) of 1 µg/mL .

Properties

IUPAC Name

3-(3-chlorophenyl)-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-14-7-6-13(20-2)9-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFRPYNDAGZTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin
Reactant of Route 3
Reactant of Route 3
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin
Reactant of Route 4
Reactant of Route 4
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin
Reactant of Route 5
Reactant of Route 5
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin
Reactant of Route 6
Reactant of Route 6
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.